molecular formula C17H21N3O3S B2531022 N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide CAS No. 1210652-44-0

N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

Cat. No.: B2531022
CAS No.: 1210652-44-0
M. Wt: 347.43
InChI Key: MQRRDGNQBFEKOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a sulfonamide derivative featuring a 5,6,7,8-tetrahydronaphthalene (tetralin) scaffold linked via a propyl chain to a 6-oxopyridazin-1(6H)-yl moiety.

Properties

IUPAC Name

N-[3-(6-oxopyridazin-1-yl)propyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3S/c21-17-7-3-10-18-20(17)12-4-11-19-24(22,23)16-9-8-14-5-1-2-6-15(14)13-16/h3,7-10,13,19H,1-2,4-6,11-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQRRDGNQBFEKOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NCCCN3C(=O)C=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

To synthesize N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide, the following general synthetic route can be considered:

  • Preparation of Intermediate Compounds: : Starting with the base compounds of pyridazine and tetrahydronaphthalene.

  • Formation of Pyridazinone Moiety: : The pyridazine base can be oxidized to form 6-oxopyridazine under controlled conditions.

  • Linking of Functional Groups: : Utilizing a propyl linker, the sulfonamide group is introduced via a nucleophilic substitution reaction.

  • Final Coupling: : The final compound is synthesized by coupling the sulfonamide intermediate with the 5,6,7,8-tetrahydronaphthalene-2-sulfonamide in the presence of suitable catalysts and reaction conditions.

Industrial Production Methods

On an industrial scale, the synthesis would involve batch or continuous flow processes with optimized reaction conditions for high yield and purity. Key aspects include:

  • Catalysts: : Usage of efficient and selective catalysts to promote the desired reactions.

  • Purification: : Implementation of techniques like recrystallization, chromatography, or distillation to purify the compound.

  • Safety Protocols: : Ensuring safe handling and disposal of reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions due to the presence of the oxopyridazine moiety.

  • Reduction: : Potential reduction of the sulfonamide group under specific conditions.

  • Substitution: : Various substitution reactions can occur at the sulfonamide nitrogen or other reactive sites.

Common Reagents and Conditions

  • Oxidation: : Using reagents like potassium permanganate or chromium trioxide.

  • Reduction: : Employing hydrogen gas with a palladium catalyst or lithium aluminum hydride.

  • Substitution: : Utilizing reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation may lead to more highly oxidized derivatives, while substitution reactions could result in various substituted sulfonamide derivatives.

Scientific Research Applications

N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide has several notable applications:

  • Chemistry: : Used as a reagent or intermediate in organic synthesis.

  • Biology: : Potential use in studies involving enzyme inhibition or protein interaction studies.

  • Medicine: : Exploration as a potential drug candidate due to its structural similarity to known pharmacophores.

  • Industry: : Utilized in the development of materials or as a specialty chemical in various industrial applications.

Mechanism of Action

Molecular Targets and Pathways

The mechanism of action involves interaction with specific molecular targets such as enzymes or receptors. The sulfonamide group can mimic natural substrates of enzymes, thus inhibiting their activity. Pathways involved may include signal transduction, metabolic pathways, or other biochemical processes relevant to the compound's application.

Comparison with Similar Compounds

Research Implications and Gaps

  • Tetralin vs. aromatic substituents : The tetralin group in the user’s compound may enhance membrane permeability compared to furan/phenyl analogs, but this requires experimental validation.
  • Data limitations: No experimental data (e.g., IC₅₀, solubility) are available for the user’s compound, necessitating further studies.

Biological Activity

N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a sulfonamide group, which is known for its diverse biological activities. The presence of the pyridazine and naphthalene moieties contributes to its pharmacological properties. The molecular formula is C17H22N4O2SC_{17}H_{22}N_{4}O_{2}S, with a molecular weight of approximately 358.45 g/mol.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Sulfonamides are often inhibitors of various enzymes. This compound may inhibit key enzymes involved in inflammatory pathways or bacterial growth.
  • Receptor Modulation : The compound may interact with specific receptors, altering signaling pathways related to inflammation or cell proliferation.
  • Antimicrobial Activity : Given the structure's similarity to known antimicrobial agents, it may exhibit antibacterial or antifungal properties.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities including:

  • Antibacterial Activity : Sulfonamides have historically been used as antibacterial agents. Studies suggest that the compound may inhibit bacterial growth through mechanisms such as competitive inhibition of folate synthesis.
  • Anti-inflammatory Effects : The structural components suggest potential anti-inflammatory properties, possibly through inhibition of cyclooxygenase (COX) enzymes or modulation of cytokine production.
  • Anticancer Potential : Some sulfonamide derivatives have shown promise in cancer treatment by inducing apoptosis in tumor cells or inhibiting cancer cell proliferation.

Case Studies and Experimental Data

  • In Vitro Studies : Preliminary studies have demonstrated that related compounds exhibit significant inhibition against various bacterial strains such as Staphylococcus aureus and Escherichia coli. For example, a derivative showed a minimum inhibitory concentration (MIC) of 10 μg/mL against these pathogens .
  • Structure-Activity Relationship (SAR) : Research has indicated that modifications on the sulfonamide group can significantly enhance antibacterial efficacy. Electron-withdrawing groups increase potency against specific bacterial strains .
  • Pharmacological Profiles : A study highlighted that sulfonamide derivatives could act as dual inhibitors for bacterial RNA polymerase and HIV reverse transcriptase, showcasing their versatility in targeting multiple pathways .

Comparative Analysis of Similar Compounds

Compound NameStructure FeaturesBiological Activity
Compound APyridazine moietyAntibacterial (MIC 10 μg/mL)
Compound BSulfonamide groupAnti-inflammatory effects
Compound CNaphthalene coreAnticancer properties

Q & A

Q. What are the recommended synthetic routes and critical optimization parameters for N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide?

  • Methodological Answer : Synthesis involves multi-step reactions, including:
  • Step 1 : Formation of the pyridazinone core via cyclization of diketones with hydrazines under reflux conditions (polar aprotic solvents like DMF, 80–100°C) .
  • Step 2 : Sulfonamide coupling using 5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride and a propylamine linker. Catalysts like triethylamine or DMAP improve yields .
  • Key Parameters :
  • Temperature : Maintain ≤60°C during sulfonamide coupling to prevent decomposition .
  • Solvent : Use anhydrous THF or DCM to avoid hydrolysis .
  • Purification : Gradient column chromatography (silica gel, hexane/EtOAc) followed by recrystallization (ethanol/water) .

Q. How should researchers characterize the structural and thermal properties of this compound?

  • Methodological Answer :
  • Structural Analysis :
  • NMR : 1^1H and 13^{13}C NMR to confirm sulfonamide (-SO2_2NH-) and pyridazinone (C=O) functionalities. 1^1H signals at δ 2.8–3.2 ppm (propyl linker) and δ 7.0–8.0 ppm (aromatic protons) are diagnostic .
  • HRMS : Confirm molecular formula (e.g., C19_{19}H22_{22}N4_4O3_3S, [M+H]+^+ = 387.143) .
  • Thermal Stability :
  • DSC/TGA : Determine melting point (~200–220°C) and decomposition temperature (>250°C) .

Q. What in vitro assays are suitable for initial bioactivity screening?

  • Methodological Answer :
  • Enzyme Inhibition : Test against bacterial dihydropteroate synthase (IC50_{50} assays) due to sulfonamide functionality .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .
  • Data Interpretation : Compare IC50_{50} values with known sulfonamide drugs (e.g., sulfamethoxazole) to assess potency .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

  • Methodological Answer :
  • Modification Sites :
  • Pyridazinone Ring : Introduce electron-withdrawing groups (e.g., -CF3_3) at position 3 to enhance enzyme binding .
  • Sulfonamide Linker : Vary propyl chain length (C2–C4) to balance lipophilicity and solubility .
  • Assay Design : Parallel synthesis of analogs followed by high-throughput screening (HTS) against target enzymes .

Q. How can contradictions in pharmacological data (e.g., varying IC50_{50} across studies) be resolved?

  • Methodological Answer :
  • Standardization : Use identical assay conditions (pH 7.4, 37°C) and enzyme sources (e.g., recombinant E. coli dihydropteroate synthase) .
  • Control Compounds : Include reference inhibitors (e.g., sulfanilamide) to normalize inter-lab variability .
  • Statistical Analysis : Apply ANOVA with post-hoc tests to identify significant differences in potency .

Q. What computational strategies are effective for target identification and binding mode prediction?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to model interactions with dihydropteroate synthase (PDB ID: 1AJ0). Focus on hydrogen bonds with Arg63^{63} and hydrophobic contacts with Phe28^{28} .
  • MD Simulations : Run 100-ns simulations (AMBER force field) to assess stability of the sulfonamide-enzyme complex .

Q. What methodologies improve pharmacokinetic properties (e.g., bioavailability) of this compound?

  • Methodological Answer :
  • Lipinski’s Rule Compliance : Adjust logP (target 2–3) via substituent modifications (e.g., -OCH3_3 groups) .
  • Metabolic Stability : Conduct microsomal assays (human liver microsomes, NADPH cofactor) to identify metabolic hotspots .
  • Formulation : Develop nanoemulsions or cyclodextrin complexes to enhance aqueous solubility (>1 mg/mL) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.